molecular formula C41H67NO15 B1681591 Triacetyloleandomycin CAS No. 2751-09-9

Triacetyloleandomycin

Katalognummer: B1681591
CAS-Nummer: 2751-09-9
Molekulargewicht: 814.0 g/mol
InChI-Schlüssel: LQCLVBQBTUVCEQ-MYZKIGQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Troleandomycin is a macrolide antibiotic that is chemically derived from oleandomycin. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections. Troleandomycin has been used in the treatment of respiratory tract infections and is particularly noted for its role in managing severe, corticosteroid-dependent asthma .

Wissenschaftliche Forschungsanwendungen

Troleandomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Troleandomycin entfaltet seine Wirkung durch Bindung an die 50S-Untereinheit des bakteriellen Ribosoms. Diese Bindung hemmt die Translokation der Transfer-RNA entlang der A-, P- und E-Stellen des Ribosoms, wodurch die Ablagerung von Aminosäuren an der Polypeptidkette verhindert wird. Dies führt zum Stillstand der Proteinbiosynthese, was zur Hemmung des bakteriellen Zellwachstums und der Zellverdopplung führt .

Ähnliche Verbindungen:

Einzigartigkeit von Troleandomycin: Troleandomycin ist einzigartig in seiner starken Hemmung von mikrosomalen Leberenzymen, was zu erheblichen Arzneimittelwechselwirkungen führen kann. Diese Eigenschaft macht es in bestimmten klinischen Szenarien besonders wirksam, erfordert aber auch eine sorgfältige Überwachung, um Nebenwirkungen zu vermeiden .

Wirkmechanismus

Target of Action

Triacetyloleandomycin, also known as Troleandomycin, is a macrolide antibiotic similar to erythromycin . Its primary targets are the 50S ribosomal protein L32 and 50S ribosomal protein L4 . These proteins are essential components of the bacterial ribosome, which is responsible for protein synthesis in bacteria .

Mode of Action

This compound operates by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . As a result, amino acids cannot be deposited onto the polypeptide chain, leading to a failure of protein synthesis . This inhibitory effect on protein synthesis prevents bacterial cell growth and duplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the formation of proteins necessary for bacterial cell growth and replication . The downstream effect of this inhibition is the prevention of bacterial proliferation, effectively treating the bacterial infection .

Pharmacokinetics

It is known that this compound can significantly decrease the metabolism of certain drugs like methylprednisolone, theophylline, and carbamazepine . This suggests that this compound may have a potent inhibitory effect on drug metabolism in the liver .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial protein synthesis, which prevents bacterial cell growth and replication . This leads to the effective treatment of bacterial infections . It’s important to note that this compound can also cause drug interactions due to its inhibitory effect on drug metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions, as this compound is known to inhibit drug metabolism in the liver . Therefore, the concurrent administration of this compound with drugs whose metabolism could be affected should be avoided unless appropriate dosage adjustments are made .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Troleandomycin wird durch Acetylierung von Oleandomycin synthetisiert. Der Prozess beinhaltet die Acetylierung der drei freien Hydroxygruppen, die in Oleandomycin vorhanden sind. Diese Reaktion erfordert typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einer Base wie Pyridin, um die Reaktion zu katalysieren .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Troleandomycin einem ähnlichen Acetylierungsprozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle von Temperatur und pH-Wert, um die gewünschte Acetylierung zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Troleandomycin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene acetylierte und oxidierte Derivate von Troleandomycin .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Troleandomycin: Troleandomycin is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .

Eigenschaften

As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins.

CAS-Nummer

2751-09-9

Molekularformel

C41H67NO15

Molekulargewicht

814.0 g/mol

IUPAC-Name

[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

InChI

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1

InChI-Schlüssel

LQCLVBQBTUVCEQ-MYZKIGQCSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C

Isomerische SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C

Kanonische SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C

Aussehen

Solid powder

melting_point

812.49

2751-09-9

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

1.92e-02 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troleandomycin
Reactant of Route 2
Reactant of Route 2
Troleandomycin
Reactant of Route 3
Reactant of Route 3
Troleandomycin
Reactant of Route 4
Reactant of Route 4
Troleandomycin
Reactant of Route 5
Reactant of Route 5
Troleandomycin
Reactant of Route 6
Troleandomycin
Customer
Q & A

Q1: What is the primary mechanism of action of Triacetyloleandomycin?

A1: this compound is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.

Q2: Does this compound affect human ribosomes?

A2: While this compound targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C41H67NO14, and its molecular weight is 785.96 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between this compound metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of this compound metabolism in various species.

Q5: How stable is this compound under different storage conditions?

A5: The provided research papers do not focus on the stability of this compound under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.

Q6: Does this compound exhibit any catalytic properties itself?

A6: this compound is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []

Q7: Have any computational studies been conducted on this compound?

A7: The provided research papers do not discuss any computational studies or QSAR models developed for this compound. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The provided research papers do not provide specific details on the SAR of this compound. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.

Q9: What are the known safety concerns associated with this compound?

A10: this compound has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.

Q10: How is this compound absorbed and distributed in the body?

A10: While the research papers touch upon the therapeutic use of this compound, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.

Q11: What is the relationship between this compound serum levels and its antibacterial activity?

A12: Some research papers investigate the relationship between this compound serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]

Q12: Has this compound demonstrated efficacy in animal models of infection?

A13: Research shows that this compound was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.